molecular formula C17H18N6O B5872729 2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine

2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B5872729
M. Wt: 322.4 g/mol
InChI Key: HEKHVJJBEONOPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine, also known as BPTP, is a novel chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPTP belongs to the class of triazolopyrimidine derivatives and has shown promising results in various scientific studies.

Mechanism of Action

The exact mechanism of action of 2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine is not fully understood, but it is believed to act by inhibiting various enzymes and receptors in the body. 2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine has been shown to inhibit the activity of protein kinases, which are involved in cell growth and proliferation. It also inhibits the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as serotonin and dopamine. By inhibiting these enzymes, 2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine may help to regulate cell growth and neurotransmitter levels, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine has been shown to have various biochemical and physiological effects in the body. It has been found to increase the levels of certain neurotransmitters such as serotonin and dopamine, which are involved in mood regulation. 2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine has also been shown to decrease the levels of inflammatory cytokines, which are involved in the immune response. Additionally, 2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine has been found to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine is its potent cytotoxic activity against cancer cells, which makes it a potential anti-cancer agent. 2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine also has neuroprotective and antidepressant effects, which may be useful in the treatment of various diseases. However, one limitation of 2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine is its potential toxicity, which may limit its use in clinical settings. Further research is needed to determine the optimal dosage and safety profile of 2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine.

Future Directions

There are several future directions for the research and development of 2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine. One area of interest is the development of 2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine analogs with improved potency and selectivity. Additionally, further studies are needed to determine the optimal dosage and safety profile of 2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine in various diseases. 2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine may also be used in combination with other drugs to enhance its therapeutic effects. Finally, the potential use of 2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine in the treatment of other diseases such as autoimmune disorders and infectious diseases should be explored.
In conclusion, 2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine is a novel chemical compound that has shown promising results in various scientific studies. Its potential therapeutic applications in cancer, neurodegenerative disorders, and psychiatric disorders make it an area of interest for further research and development. However, further studies are needed to determine its optimal dosage and safety profile in clinical settings.

Synthesis Methods

The synthesis of 2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine involves the condensation of 4-benzylpiperazine with 5-amino-1,2,4-triazole-3-carboxylic acid followed by cyclization to form the triazolopyrimidine ring. The final product is obtained by the addition of a carbonyl group to the piperazine moiety.

Scientific Research Applications

2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders. It has been shown to exhibit potent cytotoxic activity against cancer cells and has the potential to be used as an anti-cancer agent. 2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine has also been found to have neuroprotective effects and may be used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, 2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine has shown promising results in the treatment of psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c24-16(15-19-17-18-7-4-8-23(17)20-15)22-11-9-21(10-12-22)13-14-5-2-1-3-6-14/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKHVJJBEONOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.